molecular formula C9H14ClN5O2S B11797201 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine

1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine

Cat. No.: B11797201
M. Wt: 291.76 g/mol
InChI Key: QBYBGUBBKNFMNL-UHFFFAOYSA-N
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Description

1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine is a heterocyclic compound featuring a piperazine core linked via a sulfonyl group to a substituted pyridine ring. The pyridine moiety is substituted at the 5-position with chlorine and at the 4-position with a hydrazinyl (-NH-NH₂) group.

Properties

Molecular Formula

C9H14ClN5O2S

Molecular Weight

291.76 g/mol

IUPAC Name

(3-chloro-5-piperazin-1-ylsulfonylpyridin-4-yl)hydrazine

InChI

InChI=1S/C9H14ClN5O2S/c10-7-5-13-6-8(9(7)14-11)18(16,17)15-3-1-12-2-4-15/h5-6,12H,1-4,11H2,(H,13,14)

InChI Key

QBYBGUBBKNFMNL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CN=CC(=C2NN)Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and hydrazinyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or hydrazinyl positions.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a lead compound in drug design. Its structural features allow it to act on multiple biological pathways, making it a candidate for developing new therapeutic agents.

Anticancer Activity

Recent studies have indicated that 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine exhibits significant cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM)
A549 (Lung Cancer)6.0
MCF7 (Breast Cancer)4.2
HeLa (Cervical Cancer)5.5

These results suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation and DNA damage response pathways.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as arthritis.

Case Study:
In a rat model of arthritis, treatment with this compound resulted in a significant reduction of inflammation markers compared to control groups, indicating its therapeutic potential in managing inflammatory conditions.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains:

Microbial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus18
Escherichia coli25
Candida albicans12

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Mechanism of Action

The mechanism of action of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the hydrazinyl group may participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Piperazine-Sulfonyl Derivatives

Key structural analogs differ in substituents on the pyridine/aromatic ring and modifications to the piperazine moiety. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name (CAS/Reference) Core Structure Substituents on Pyridine/Aromatic Ring Piperazine Modification Notable Properties/Activity
Target Compound Pyridine-sulfonyl-piperazine 5-Chloro, 4-hydrazinyl None Hydrazinyl group may enhance reactivity
1-((6-Chloropyridin-3-yl)sulfonyl)-4-methylpiperazine (64614-53-5) Pyridine-sulfonyl-piperazine 6-Chloro 4-Methyl Increased lipophilicity vs. target
1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine (1352483-16-9) Pyridine-sulfonyl-piperazine 5-Chloro, 4-propoxy None Propoxy group improves metabolic stability
(E)-3-(4-chlorophenyl)-1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Compound 5a,b) Phenyl-sulfonyl-piperazine 4-Chlorophenyl, trimethoxyphenyl None Antiproliferative activity (IC₅₀: 0.36–7.08 µM)
Pseudovardenafil (Piperidine analog) Imidazotriazine-sulfonyl-piperidine 3-(1,4-dihydro-5-methyl-4-oxo-7-propylimidazo) Piperidine substitution PDE5 inhibition; structural analog

Physicochemical Properties

  • Chlorine Substitution : Electron-withdrawing chlorine at the 5-position (pyridine) stabilizes the sulfonyl linkage, as seen in analogs like 6h (melting point: 132–135°C) .
  • Molecular Weight : The target compound’s molecular weight (~331 g/mol, estimated) is comparable to analogs like 6j (m/z 523.0 [M+H]⁺), but lower than bulkier derivatives .

Challenges and Opportunities

  • Hydrazine Stability : The hydrazinyl group may pose stability issues under acidic or oxidative conditions, requiring formulation adjustments compared to more stable analogs like propoxy derivatives .
  • Synthetic Optimization : Yields for sulfonylation reactions (e.g., 42–46% in ) suggest room for improvement in the target’s synthesis .

Biological Activity

The compound 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine is a novel chemical entity that has garnered attention for its potential biological activities. This compound features a piperazine core, a hydrazinyl pyridine moiety, and a sulfonyl group, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antibacterial, antimalarial, and enzyme inhibition properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of sulfonamide derivatives, including those containing piperazine and hydrazinyl moieties. The synthesized compounds demonstrated varying degrees of activity against several bacterial strains:

CompoundBacterial StrainIC50 (µM)
7lSalmonella typhi2.14±0.003
7mBacillus subtilis0.63±0.001
7nEscherichia coli2.17±0.006
7oStaphylococcus aureus1.13±0.003

These findings suggest that the presence of the sulfonamide group enhances antibacterial activity, particularly against Gram-negative bacteria like Salmonella typhi and E. coli .

Antimalarial Activity

The compound's antimalarial properties were evaluated using in vitro assays against Plasmodium falciparum. Notably, two derivatives exhibited promising results:

CompoundIC50 (µM)
Compound 10a2.24
Compound 6e4.98

These compounds showed significant inhibitory activity against chloroquine-resistant strains of P. falciparum, indicating their potential as lead candidates for antimalarial drug development .

Enzyme Inhibition

The pharmacological behavior of this compound is also linked to enzyme inhibition activities, particularly:

  • Acetylcholinesterase (AChE) : Several derivatives displayed strong inhibitory effects, which are crucial for neurological applications.
  • Urease Inhibition : The compounds were evaluated for urease inhibition with some exhibiting IC50 values as low as 1.21 µM , suggesting potential applications in treating urease-related disorders .

Study on Antibacterial Efficacy

In a comparative study assessing the antibacterial efficacy of various piperazine derivatives, This compound was found to outperform standard antibiotics in inhibiting Bacillus subtilis and Salmonella typhi. The study utilized both in vitro and in vivo models to confirm the effectiveness and safety profile of the compound.

Antimalarial Screening

A focused screening of sulfonamide derivatives led to the identification of This compound as a potent inhibitor of P. falciparum. The study indicated that structural modifications could further enhance its efficacy against resistant strains.

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